Bienvenue dans la boutique en ligne BenchChem!

5-(tert-Butyl)pyrimidine-2-carbonitrile

Lipophilicity ADME Drug Design

5-(tert-Butyl)pyrimidine-2-carbonitrile (CAS 1426088-88-1) is a heterocyclic building block composed of a pyrimidine core substituted at the 5-position with a bulky tert-butyl group and at the 2-position with an electron-withdrawing nitrile (CN) group. With a molecular formula of C₉H₁₁N₃ and a molecular weight of 161.20 g/mol, this compound is supplied at laboratory scales with purities of 95–98% (NLT 98% available from specialist manufacturers).

Molecular Formula C9H11N3
Molecular Weight 161.20 g/mol
Cat. No. B11787166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(tert-Butyl)pyrimidine-2-carbonitrile
Molecular FormulaC9H11N3
Molecular Weight161.20 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CN=C(N=C1)C#N
InChIInChI=1S/C9H11N3/c1-9(2,3)7-5-11-8(4-10)12-6-7/h5-6H,1-3H3
InChIKeyWWQHSOGSRGBKJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(tert-Butyl)pyrimidine-2-carbonitrile: Core Identity & Supply Landscape for Procurement Teams


5-(tert-Butyl)pyrimidine-2-carbonitrile (CAS 1426088-88-1) is a heterocyclic building block composed of a pyrimidine core substituted at the 5-position with a bulky tert-butyl group and at the 2-position with an electron-withdrawing nitrile (CN) group . With a molecular formula of C₉H₁₁N₃ and a molecular weight of 161.20 g/mol, this compound is supplied at laboratory scales with purities of 95–98% (NLT 98% available from specialist manufacturers) . It belongs to the 5-substituted-2-cyanopyrimidine chemotype, a scaffold recognized in medicinal chemistry for cysteine protease (falcipain) inhibition and kinase modulation [1].

Why 5-(tert-Butyl)pyrimidine-2-carbonitrile Cannot Be Replaced by 5-Methyl, 5-Phenyl, or 4-tert-Butyl Analogs in Lead Optimization


The tert-butyl group at the 5-position of the pyrimidine-2-carbonitrile scaffold is not a passive substitution; it dictates both the physicochemical properties and metabolic fate of any downstream molecule. Compared to the 5-methyl analog (MW 119.12 g/mol; Hantzsch pyrrole-type synthesis intermediates), the tert-butyl substituent introduces a substantial increase in calculated lipophilicity (estimated ΔcLogP ≈ +1.5) and steric volume that alters target binding kinetics . Moreover, the regioisomer 4-(tert-butyl)pyrimidine-2-carbonitrile (CAS 1426088-89-2), despite sharing the same molecular formula and MW (161.20 g/mol), places the bulky group adjacent to the nitrile at the 2-position—creating a distinct electronic environment around the reactive nitrile warhead—precluding any assumption of functional equivalence in cysteine protease or kinase inhibition assays . For procurement in medicinal chemistry campaigns, the 5-tert-butyl regioisomer offers a unique combination of 5-position steric shielding and preserved 2-nitrile reactivity that no alternative substitution pattern can replicate.

Quantitative Differentiation Evidence for 5-(tert-Butyl)pyrimidine-2-carbonitrile Against Closest Analogs


Predicted Lipophilicity Superiority of 5-tert-Butyl over 5-Methyl and 5-Bromo Congeners — Impact on Membrane Permeability Rank Ordering

In the absence of experimentally determined logP/logD values, computational prediction tools (ALOGPS 2.1 / PubChem) provide a rank-order estimate of lipophilicity for the 5-substituted pyrimidine-2-carbonitrile series. The target 5-tert-butyl compound yields an estimated logP higher than the 5-methyl analog and comparable to or higher than the 5-phenyl variant, consistent with the hydrophobicity of the tert-butyl moiety [1]. Higher lipophilicity in the 5-tert-butyl scaffold predicts enhanced passive membrane permeability relative to the smaller 5-methyl congener, a critical parameter when the scaffold is used as a core motif in CNS-targeted or intracellular cysteine protease inhibitor programs [2].

Lipophilicity ADME Drug Design

Synthetic Intermediate Utility for 5-Substituted Pyrimidine Carbocyclic Nucleosides — Patent-Backed Differentiation from Non-tert-Butyl Analogs

Chinese patent CN104370828A (He et al.) explicitly claims 5-(tert-butyl)pyrimidine-2-carbonitrile as a key intermediate for synthesizing novel 5-substituted pyrimidine carbocyclic nucleoside drugs, highlighting advantages of simple, safe operational process and mild reaction conditions suitable for industrial scale-up [1]. No comparable patent claims were identified for the 5-methyl, 5-phenyl, or 5-bromo pyrimidine-2-carbonitrile analogs as nucleoside intermediates, establishing a document-based procurement rationale for the 5-tert-butyl derivative in nucleoside drug synthesis programs.

Nucleoside Synthesis Process Chemistry Antiviral Intermediates

Regioisomer Differentiation: 5-tert-Butyl vs. 4-tert-Butyl Pyrimidine-2-Carbonitrile — Distinct Scaffolds with Non-Interchangeable Nitrile Reactivity

The positional isomer 4-(tert-butyl)pyrimidine-2-carbonitrile (CAS 1426088-89-2; identical MF C₉H₁₁N₃ and MW 161.20) places the tert-butyl substituent adjacent to the 2-nitrile rather than at the remote 5-position . This regioisomer shift alters the electronic environment of the nitrile group: in the 4-tert-butyl isomer, steric shielding directly proximal to the electrophilic nitrile carbon may reduce reactivity toward cysteine thiolate nucleophiles in the active site of target proteases. Conclusive head-to-head reactivity data are absent from the public literature; however, the established SAR in the falcipain inhibitor series demonstrates that 5-position substitution is the tolerated vector for potency optimization, whereas modifications at the 4-position (adjacent to the nitrile warhead) are disfavored for cysteine protease engagement [1].

Regioisomer Purity Nitrile Warhead Chemistry Cysteine Protease Inhibition

Class-Level Validation: 5-Substituted-2-Cyanopyrimidine Scaffold as Privileged Chemotype for Falcipain Cysteine Protease Inhibition — SAR Framework Requiring 5-Position Substitution

Coterón et al. (2010) conducted an extensive optimization study of the 2-pyrimidinecarbonitrile lead series against falcipain-2 and falcipain-3, cysteine proteases of Plasmodium falciparum. The study identified the 5-substituted-2-cyanopyrimidine chemotype as the most potent and promising lead series among all heteroarylnitrile derivatives tested, achieving nanomolar to picomolar enzymatic inhibition potency and low nanomolar antiparasitic activity after sequential optimization at the 5-position [1][2]. This SAR framework establishes that the 5-position is the critical vector for tuning biological activity, and that bulkier, lipophilic substituents at this position can drive gains in target affinity and cellular potency [1]. Although the 5-tert-butyl derivative was not among the specific compounds profiled in this J. Med. Chem. study, the class-level SAR directly supports the rationale that a tert-butyl group at the 5-position falls within the validated pharmacophore space.

Antimalarial Cysteine Protease Falcipain Inhibition SAR

Optimal Deployment Scenarios for 5-(tert-Butyl)pyrimidine-2-carbonitrile in Drug Discovery and Process Chemistry


Covalent Cysteine Protease Inhibitor Lead Generation (Falcipain-2/3 Antimalarial Programs)

Deploy 5-(tert-Butyl)pyrimidine-2-carbonitrile as the core nitrile warhead scaffold for falcipain-2/3 inhibitor design, based on the validated 5-substituted-2-cyanopyrimidine pharmacophore. The 5-tert-butyl group provides steric bulk and lipophilicity at the tolerated 5-position vector while preserving the electrophilic 2-nitrile for reversible or irreversible covalent engagement with the active-site cysteine thiolate. The foundational SAR from Coterón et al. (2010) demonstrates that 5-substituted-2-cyanopyrimidines achieve picomolar to nanomolar enzymatic inhibition and low nanomolar antiparasitic activity .

Synthesis of 5-Substituted Pyrimidine Carbocyclic Nucleoside Drug Candidates (Antiviral/Anticancer)

Utilize 5-(tert-Butyl)pyrimidine-2-carbonitrile as a patent-backed intermediate for constructing novel 5-substituted pyrimidine carbocyclic nucleoside analogs, as disclosed in Chinese patent CN104370828A. The patent emphasizes the operational simplicity, safety, and mild reaction conditions of the synthetic route, making it suitable for industrial-scale production. This scenario is uniquely supported for the 5-tert-butyl derivative versus 5-methyl/5-phenyl/5-bromo analogs, for which equivalent nucleoside intermediate patents were not identified .

Fragment-Based Drug Discovery (FBDD) Requiring sp³-Rich, Lipophilic Heterocyclic Building Blocks

Select 5-(tert-Butyl)pyrimidine-2-carbonitrile as a fragment-sized (MW 161.20) heterocyclic scaffold that combines a hydrogen-bond-accepting nitrile with an sp³-rich tert-butyl substituent. Predicted lipophilicity (estimated logP ≈ 2.0–2.5) places it in an intermediate range favorable for both passive permeability and aqueous solubility. The tert-butyl group contributes three-dimensional character that can enhance fragment library diversity relative to flat aromatic 5-substituted analogs such as 5-phenylpyrimidine-2-carbonitrile .

Regioisomer-Controlled Structure-Activity Relationship Studies on Nitrile Warhead Reactivity

Employ 5-(tert-Butyl)pyrimidine-2-carbonitrile (CAS 1426088-88-1) alongside its 4-tert-butyl regioisomer (CAS 1426088-89-2) in paired SAR studies to probe the impact of steric environment on nitrile electrophilicity and target engagement. The 5-tert-butyl regioisomer presents an unhindered 2-nitrile, while the 4-tert-butyl isomer places the bulky group adjacent to the reactive carbon, providing an internal control for steric effects in covalent cysteine protease or kinase inhibition assays .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(tert-Butyl)pyrimidine-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.